Cas no 875-74-1 (D-2-Phenylglycine)

D-2-Phenylglycin ist eine chirale Aminosäure mit der chemischen Formel C₈H₉NO₂, die als wichtiges Zwischenprodukt in der pharmazeutischen Synthese eingesetzt wird. Besonders hervorzuheben ist ihre Rolle als Baustein für β-Lactam-Antibiotika wie Ampicillin und Amoxicillin. Die enantiomerenreine Form (D-Konfiguration) gewährleistet eine hohe Stereoselektivität in chemischen Reaktionen, was die Effizienz von Syntheseprozessen steigert. Aufgrund ihrer stabilen Kristallstruktur lässt sich die Verbindung leicht handhaben und lagern. Zudem eignet sie sich für asymmetrische Synthesen und katalytische Anwendungen, was sie zu einem wertvollen Reagenz in der Feinchemie macht. Ihre Reinheit und Reproduzierbarkeit machen D-2-Phenylglycin zu einer zuverlässigen Wahl für Forschung und industrielle Produktion.
D-2-Phenylglycine structure
D-2-Phenylglycine structure
Produktname:D-2-Phenylglycine
CAS-Nr.:875-74-1
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00008061
CID:40158
PubChem ID:70134

D-2-Phenylglycine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-2-Amino-2-phenylacetic acid
    • H-D-PHG-OH
    • D-(-)-2-PHENYLGLYCINE
    • D-2-PHENYLGLYCINE
    • D-(-)-A-AMINOPHENYLACETIC ACID
    • D(-)-ALPHA-AMINOPHENYLACETIC ACID
    • D-ALPHA-AMINOPHENYLACETIC ACID
    • (-)-D-ALPHA-PHENYLGLYCINE
    • D-ALPHA-PHENYLGLYCINE
    • D-AMINOPHENYLACETIC ACID
    • D-(-)-A-PHENYLAMINOACETIC ACID
    • D-(-)-A-PHENYLGLYCINE
    • D-(-)-PHENYLGLYCINE
    • D-PHENYLGLYCINE
    • H-D-(PHENYL)GLY-OH
    • PHENYLGLYCINE-D
    • (R)-(-)-2-PHENYLGLYCINE
    • (R)-(-)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-(-)-ALPHA-PHENYLAMINOACETIC ACID
    • D-(-)-α-Phenylglycine
    • D-(-)-2-Phenylglycin
    • D(-)-alpha-Phenylglycine
    • D-(-)-alpha-Phenylglycine
    • D-(-)-α-Aminophenylacetic acid
    • (R)-(-)-α-Aminophenylacetic Acid
    • (2R)-amino(phenyl)acetic acid
    • (R)-Phenylglycine
    • (2R)-2-amino-2-phenylacetic acid
    • GF5LYS471N
    • Benzeneacetic acid, .alpha.-amino-, (R)-
    • (2R)-amino(phenyl)ethanoic acid
    • ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Phenylglycine, D-
    • D(-)-alpha-P
    • Cefalexin
    • D-2-Phenylglycin
    • Cephalexin Impurity A(EP)
    • (αR)-α-Aminobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-, (R)- (ZCI)
    • Glycine, 2-phenyl-, D- (8CI)
    • (-)-(R)-Phenylglycine
    • (-)-Phenylglycine
    • (2R)-2-Azaniumyl-2-phenylacetate
    • (2R)-Amino-2-phenylethanoic acid
    • (R)-2-Amino-2-phenylethanoic acid
    • (R)-2-Phenyl-2-aminoethanoic acid
    • (R)-2-Phenylglycine
    • (R)-α-Phenylglycine
    • D-(-)-Aminophenylacetic acid
    • D-C-Phenylglycine
    • D-α-Aminophenylacetic acid
    • D-α-Phenylglycine
    • D-2-Phenylglycine,99%
    • Ampicillin Sodium Imp. L (EP): (2R)-2-Amino-2-phenylaceticAcid (D-Phenylglycine)
    • R(-)-.alpha.-Aminophenylacetic acid
    • (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine)
    • Maybridge1_004326
    • EC 212-876-3
    • 875-74-1
    • D-(-)-
    • D-.ALPHA.-AMINOPHENYLACETIC ACID
    • BS-9878
    • CS-W010965
    • M03223
    • .ALPHA.-PHENYLGLYCINE (R)-FORM
    • D-(-)- alpha -Phenylglycine
    • D?(?)-
    • CEFACLOR IMPURITY A [EP IMPURITY]
    • HY-W010249
    • R-(-)-a-Aminophenylacetic acid
    • D-(-)-.ALPHA.-AMINOPHENYLACETIC ACID
    • DTXSID50889362
    • F0001-2370
    • HMS553M16
    • Amino(phenyl)acetic acid -, (alphaR)-
    • .ALPHA.-PHENYLGLYCINE (R)-FORM [MI]
    • CHEBI:44962
    • MFCD00008061
    • H-D-Phg-OH (R)-2-Phenylglycine
    • UNII-GF5LYS471N
    • Benzeneacetic acid, alpha-amino-, (alphaR)-
    • (R)-.ALPHA.-PHENYLGLYCINE
    • Epitope ID:117719
    • PG9
    • d-.alpha.-Phenylglycine
    • AMPICILLIN, ANHYDROUS IMPURITY L [EP IMPURITY]
    • SCHEMBL159420
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
    • AMPICILLIN TRIHYDRATE IMPURITY L [EP IMPURITY]
    • AKOS001426180
    • EN300-34338
    • AKOS015853778
    • D-(-)-alpha-Phenylglycine, puriss., >=99.0% (NT)
    • R-(-)-alpha-Aminophenylacetic acid
    • Dihydrophenlglycine,(S)
    • D-(-)-.alpha.-Phenylglycine
    • JFD 03710
    • BDBM50179720
    • Q423849
    • Glycine, 2-phenyl-, D-
    • D(-).alpha.-Aminophenylacetic acid
    • EINECS 212-876-3
    • D-(-)-alpha-Phenylglycine, 99%
    • P0820
    • A-Phenylglycine
    • Z278101784
    • CHEMBL1403
    • D-2-Phenylglycine
    • MDL: MFCD00008061
    • Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
    • InChI-Schlüssel: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Lächelt: [C@H](C1C=CC=CC=1)(N)C(=O)O
    • BRN: 2208676

Berechnete Eigenschaften

  • Genaue Masse: 151.063329g/mol
  • Oberflächenladung: 0
  • XLogP3: -1.7
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 151.063329g/mol
  • Monoisotopenmasse: 151.063329g/mol
  • Topologische Polaroberfläche: 63.3Ų
  • Schwere Atomanzahl: 11
  • Komplexität: 141
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes oder cremeweißes kristallines Pulver
  • Dichte: 1.2 g/cm3 (20℃)
  • Schmelzpunkt: 302 °C (dec.) (lit.)
  • Siedepunkt: 288.7°C at 760 mmHg
  • Flammpunkt: Fahrenheit: 302° f
    Celsius: 150° c
  • Brechungsindex: -158 ° (C=1, 1mol/L HCl)
  • Wasserteilungskoeffizient: 0.3g/100mL
  • PSA: 63.32000
  • LogP: 1.47130
  • Löslichkeit: 水溶解性
  • Optische Aktivität: [α]20/D −155°, c = 1 in 1 M HCl
  • Spezifische Rotation: -156 º (c=1,1N HCl)
  • Merck: 7291

D-2-Phenylglycine Sicherheitsinformationen

D-2-Phenylglycine Zolldaten

  • HS-CODE:29224995

D-2-Phenylglycine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-34338-100.0g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
100.0g
$67.0 2025-03-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023143-100g
D-2-Phenylglycine
875-74-1 95%
100g
¥79 2024-05-21
AK Scientific
J52014-100g
D(-)-alpha-Phenylglycine
875-74-1 97%
100g
$21 2023-09-15
Enamine
EN300-34338-0.1g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
0.1g
$19.0 2025-03-18
Enamine
EN300-34338-0.25g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
0.25g
$19.0 2025-03-18
Enamine
EN300-34338-10.0g
(2R)-2-amino-2-phenylacetic acid
875-74-1 95.0%
10.0g
$32.0 2025-03-18
Ambeed
A132525-500g
H-D-Phg-OH
875-74-1 98%
500g
$67.0 2025-02-26
BAI LING WEI Technology Co., Ltd.
217782-25g
D-(-)-2-Phenylglycine, 99%
875-74-1 99%
25g
¥ 209 2022-04-26
TRC
P327125-1g
D-(-)-2-Phenylglycine
875-74-1
1g
$ 167.00 2023-09-06
eNovation Chemicals LLC
D484968-1g
H-D-PHG-OH
875-74-1 97%
1g
$120 2023-08-31

D-2-Phenylglycine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  120 min, pH 8, 277 K
Referenz
Enzyme Distribution Derived from Macroscopic Particle Behavior of an Industrial Immobilized Penicillin-G Acylase
van Roon, Jeroen L.; et al, Biotechnology Progress, 2003, 19(5), 1510-1518

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
Referenz
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; et al, ChemCatChem, 2018, 10(21), 5014-5020

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Referenz
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium dodecylsulfonate ,  Sodium nitrite ,  Sulfuric acid Solvents: 1-Pentanol
Referenz
Chemoenzymatic synthesis of D-phenylglycine
Li, Jun; et al, Zhongguo Yaoke Daxue Xuebao, 2000, 31(4), 294-296

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  30 min
1.2 2 h
Referenz
Novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids
Demir, Ayhan; et al, Helvetica Chimica Acta, 2003, 86(1), 91-105

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
Referenz
The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids
Evans, David A.; et al, Journal of the American Chemical Society, 1990, 112(10), 4011-30

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referenz
Asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams: 1-chloro-1-nitrosocyclohexane as a practical [NH2+] equipment
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1992, 75(6), 1965-78

Synthetic Routes 8

Reaktionsbedingungen
Referenz
D(-)-α-Phenylglycine
, Federal Republic of Germany, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
Referenz
Asymmetric induction. II. Phase transfer-catalyzed reaction of benzaldehyde with chloroform and chiral amines
Shi, Yaozeng; et al, Youji Huaxue, 1987, (5), 350-3

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Penicillin amidase Solvents: Water ;  4 h, pH 7.5, 25 °C
Referenz
Enzyme catalyzed biotransformations in aqueous two-phase systems with precipitated substrate and/or product
Kasche, V.; et al, Biotechnology and Bioengineering, 1995, 45(3), 261-7

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 110 °C
Referenz
Enantioselective Hydrocyanation of N-Protected Aldimines
Uemura, Masato; et al, Organic Letters, 2012, 14(3), 882-885

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
Referenz
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  20 min, rt
1.2 Reagents: Potassium hexafluorophosphate Solvents: Water ;  20 min, rt
Referenz
Diastereoselective photooxidation and reduction of chiral iridium(III) complexes
Li, Li-Ping; et al, Inorganic Chemistry, 2019, 58(1), 785-793

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referenz
Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile
Linderman, Russell J.; et al, Journal of Organic Chemistry, 1999, 64(2), 336-337

Synthetic Routes 17

Reaktionsbedingungen
Referenz
A stereo-inverting D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201: purification, characterization and application for D-phenylglycine synthesis
Wiyakrutta, Suthep; et al, Journal of Biotechnology, 1997, 55(3), 193-203

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.2 Reagents: Ruthenium trichloride Solvents: Dichloromethane
Referenz
Reversal of the stereochemical course of the addition of phenylmagnesium bromide to N-benzylimines derived from R-glyceraldehyde depending on the O-protecting group and its application to the synthesis of both enantiomers of phenylglycine
Badorrey, Ramon; et al, Tetrahedron, 1997, 53(4), 1411-1416

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  70 °C; 5 min, 70 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water
Referenz
Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers
Soloshonok, Vadim A.; et al, Journal of the American Chemical Society, 2009, 131(21), 7208-7209

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Amidase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Cobalt chloride (CoCl2) Catalysts: Amidase Solvents: Water ;  30 min, pH 7.5, 40 °C
Referenz
Enzymic resolution of DL-phenylglycine
Machado, Georgia D. C.; et al, Process Biochemistry (Oxford, 2005, 40(10), 3186-3189

Synthetic Routes 23

Reaktionsbedingungen
Referenz
Microbial transformation of hydantoins to amino acids. III. Microbial transformation of hydantoins to N-carbamyl-D-amino acids
Takahashi, Satomi; et al, Journal of Fermentation Technology, 1979, 57(4), 328-32

D-2-Phenylglycine Raw materials

D-2-Phenylglycine Preparation Products

D-2-Phenylglycine Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:875-74-1)D(-)-alpha-Phenylglycine
Bestellnummer:3435669
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:08
Preis ($):discuss personally
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:875-74-1)D-(-)-alpha-Aminophenylacetic acid
A1207318
Reinheit:99%/99%
Menge:1kg/5kg
Preis ($):200.0/752.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:875-74-1)D-2-Phenylglycine
sfd21271
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung